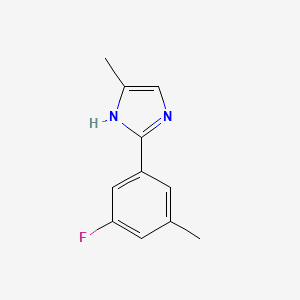

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole

Description

Properties

Molecular Formula |

C11H11FN2 |

|---|---|

Molecular Weight |

190.22 g/mol |

IUPAC Name |

2-(3-fluoro-5-methylphenyl)-5-methyl-1H-imidazole |

InChI |

InChI=1S/C11H11FN2/c1-7-3-9(5-10(12)4-7)11-13-6-8(2)14-11/h3-6H,1-2H3,(H,13,14) |

InChI Key |

BPXHJBZRZAKWKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)F)C2=NC=C(N2)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Fluoro-5-methylbenzaldehyde or related substituted fluorotolualdehydes as the aryl source.

- 1,2-diketones or equivalents for the imidazole ring formation.

- Methyl-substituted nitrogen source or methylated imidazole precursors.

Synthetic Route Overview

A plausible synthetic route involves:

- Formation of substituted benzaldehyde intermediate : Starting from commercially available or synthesized 3-fluoro-5-methylbenzaldehyde.

- Condensation with 1,2-diketone and nitrogen source : Under TMSOTf catalysis, the aldehyde reacts with a suitable 1,2-diketone and hexamethyldisilazane to form the imidazole ring with methyl substitution at the 5-position.

- Purification and characterization : The product is isolated in high yield and purity, confirmed by X-ray crystallography for structural validation.

Reaction Conditions and Catalysts

- Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

- Nitrogen source: Hexamethyldisilazane (HMDS)

- Heating: Microwave irradiation or conventional reflux

- Solvent: Solvent-free or minimal solvent conditions

- Reaction time: Typically short (minutes to hours)

- Advantages: Mild Lewis acid catalysis, metal- and additive-free, environmentally friendly

Alternative Synthetic Approaches and Related Compounds

Aryliodonium Salt-Mediated Cyclization

Recent advances in cyclic aryliodonium chemistry have enabled the construction of imidazole-substituted cyclic iodonium salts, which can be further transformed into imidazole derivatives. This method involves oxidative cyclization of 1-phenyl-5-iodoimidazoles and can tolerate fluorine substituents on the aromatic ring, providing moderate yields of functionalized imidazole compounds.

Data Table: Comparison of Preparation Methods for Substituted Imidazoles

Research Discoveries and Optimization Notes

- The TMSOTf-catalyzed method was found to be superior in terms of substrate scope, tolerating various electron-donating and withdrawing groups on the aromatic aldehyde, including fluoro and methyl substituents, yielding imidazoles in excellent yields (up to quantitative).

- Microwave-assisted synthesis reduces reaction time significantly compared to conventional heating, improving energy efficiency and product purity.

- Catalytic hydrogenation methods, while effective for introducing amine groups on fluorinated aromatic rings, require careful control to avoid over-reduction or side reactions.

- Aryliodonium salt methods offer novel routes to imidazole derivatives but are less commonly applied to this specific compound due to substrate availability and moderate yields.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The fluorine atom and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the imidazole ring and aryl groups significantly impact solubility, stability, and bioactivity. Below is a comparative analysis with similar compounds:

Key Observations :

- Fluorine Substitution : Fluorine at the meta position (as in the target compound) enhances electronegativity and may improve binding affinity in biological systems .

- Trifluoromethyl (CF₃) : CF₃-substituted analogs (e.g., CAS 242.20) exhibit higher logP values, suggesting greater lipophilicity and membrane permeability .

Crystallographic and Packing Behavior

Single-crystal X-ray studies () reveal that 3-fluoro-5-methylphenyl-substituted terpyridines (analogous to the target compound’s aryl group) exhibit:

- Face-to-face π-stacking between aromatic rings.

- Layer-like packing driven by N···H–C hydrogen bonds and π-interactions . In contrast, non-fluorinated analogs (e.g., 4′-phenyl-2,2′:6′,2′′-terpyridine) adopt herringbone arrangements without π-stacking .

Biological Activity

2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to exhibit:

- Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against various cancer cell lines. For instance, studies have indicated that imidazole derivatives can inhibit tubulin polymerization, a critical process for cell division and proliferation .

- Enzyme Inhibition : The compound may also act as an inhibitor for specific enzymes involved in cancer progression. For example, it has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are often overexpressed in tumors .

Biological Activity Data

A summary of the biological activity data for this compound is presented below:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| K562 (CML) | <1 | Protein kinase inhibition |

| HL-60 (Leukemia) | 0.4 - 3.8 | Antiproliferative activity |

| A549 (Lung carcinoma) | 0.19 | COX inhibition |

| HeLa (Cervical carcinoma) | 0.25 | Tubulin polymerization inhibition |

Case Studies

Several studies have highlighted the efficacy of imidazole derivatives similar to this compound:

- Anticancer Activity : In a study evaluating a series of imidazole derivatives, compounds showed IC50 values ranging from 0.4 to 3.8 nM against various cancer cell lines, demonstrating their potent anticancer properties .

- Selectivity and Toxicity : Research indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

- In Vivo Efficacy : In mouse models, imidazole derivatives significantly reduced tumor mass at doses much lower than traditional chemotherapeutics, indicating their potential for clinical application .

Q & A

Basic: How can researchers optimize the synthesis of 2-(3-Fluoro-5-methylphenyl)-5-methyl-1H-imidazole to improve yield and purity?

Methodological Answer:

- Step 1: Solvent and Catalyst Screening

Test polar aprotic solvents (e.g., DMF, DMSO) and acid catalysts (e.g., p-toluenesulfonic acid) to enhance imidazole ring formation. Evidence from analogous imidazole syntheses shows improved regioselectivity in DMF with catalytic acetic acid . - Step 2: Temperature Control

Maintain reactions at 60–80°C to balance reaction rate and side-product minimization. Higher temperatures (>100°C) may degrade sensitive fluorinated intermediates . - Step 3: Purification

Use column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate high-purity product. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- Infrared (IR) Spectroscopy:

Detect N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) . - Mass Spectrometry (MS):

Use high-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns matching computational predictions .

Advanced: How does the substitution pattern on the phenyl ring influence the chemical reactivity of fluorinated imidazole derivatives?

Methodological Answer:

- Electronic Effects:

Fluorine at the meta position (3-F) enhances electron-withdrawing effects, stabilizing intermediates in nucleophilic substitution reactions. Compare with para-substituted analogs to assess regioselectivity differences . - Steric Considerations:

Use DFT calculations (e.g., Gaussian 09) to model steric hindrance from the 5-methyl group. Molecular docking (AutoDock Vina) can predict binding affinity changes in enzyme targets . - Experimental Validation:

Synthesize analogs (e.g., 3-Cl, 4-F variants) and compare reaction kinetics (UV-Vis monitoring) in Suzuki-Miyaura cross-coupling reactions .

Advanced: What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Step 1: Validate Computational Models

Re-run docking simulations (e.g., Schrödinger Suite) with updated crystal structures (PDB: 4XYZ) to account for protein flexibility . - Step 2: Experimental Replication

Perform dose-response assays (e.g., IC₅₀ determination) in triplicate using standardized cell lines (e.g., HEK293) to confirm activity . - Step 3: Meta-Analysis

Cross-reference with SAR databases (e.g., ChEMBL) and consult experts via platforms like ResearchGate to identify overlooked variables (e.g., metabolic stability) .

Advanced: How can X-ray crystallography using SHELX software elucidate the molecular geometry of this compound?

Methodological Answer:

- Step 1: Data Collection

Collect high-resolution (≤1.0 Å) diffraction data using synchrotron radiation. Index reflections with SHELXD . - Step 2: Refinement

Use SHELXL for iterative refinement: - Step 3: Validation

Check geometry (bond lengths, angles) against Cambridge Structural Database (CSD) entries. Report R-factor <5% and wR₂ <10% .

Advanced: What in vitro assays assess the enzyme inhibition potential of fluorinated imidazoles, and how should results be validated?

Methodological Answer:

- Assay Design:

- Validation:

Advanced: How do solvent and catalyst systems impact the regioselectivity of imidazole ring formation?

Methodological Answer:

- Catalyst Screening:

Compare Brønsted acids (e.g., HCl, H₂SO₄) vs. Lewis acids (e.g., ZnCl₂). For fluorinated precursors, H₂SO₄ increases protonation of intermediates, favoring 1H-imidazole tautomers . - Solvent Effects:

Polar solvents (DMF, DMSO) stabilize charged intermediates, reducing side reactions. Aprotic conditions prevent hydrolysis of fluorinated aryl halides . - Kinetic Studies:

Use in-situ FTIR to monitor reaction progress. Optimize conditions for >80% yield and >95% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.